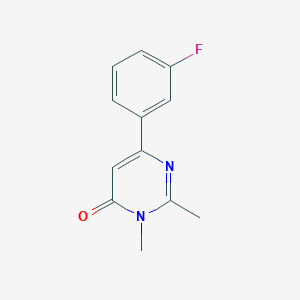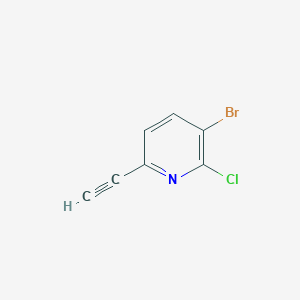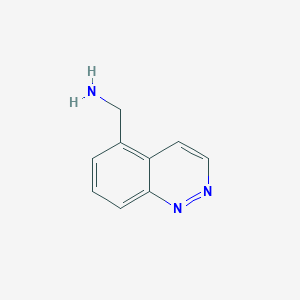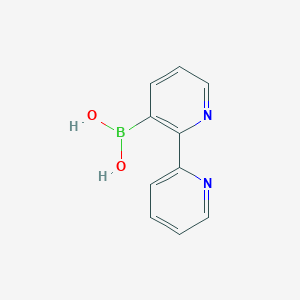
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a methyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpyrimidine and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 2-methylpyrimidine is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of catalysts such as metal triflates can further enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde and 2-(2-methyltetrahydropyrimidin-1(2H)-yl)acetic acid.
Reduction: The major product is 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethylamine.
Substitution: The major products include 2-(2-methyltetrahydropyrimidin-1(2H)-yl)ethyl chloride or bromide.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The ethanol moiety allows for hydrogen bonding interactions, while the tetrahydropyrimidine ring can engage in π-π stacking and hydrophobic interactions with target proteins.
相似化合物的比较
Similar Compounds
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetaldehyde
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethylamine
Uniqueness
2-(2-Methyltetrahydropyrimidin-1(2H)-yl)ethanol is unique due to its specific combination of a tetrahydropyrimidine ring and an ethanol moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-diazinan-1-yl)ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-8-3-2-4-9(7)5-6-10/h7-8,10H,2-6H2,1H3 |
InChI 键 |
YSHVKFTWVXQMAB-UHFFFAOYSA-N |
规范 SMILES |
CC1NCCCN1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


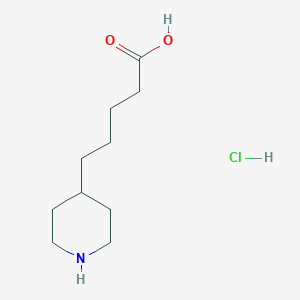
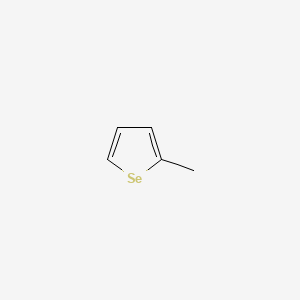
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
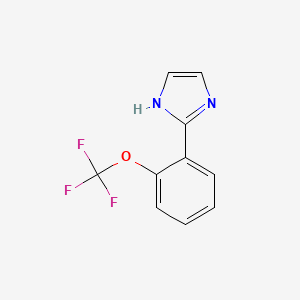
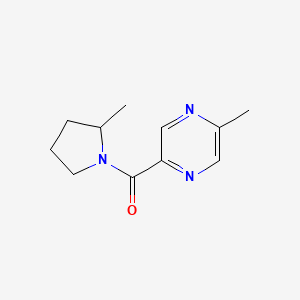
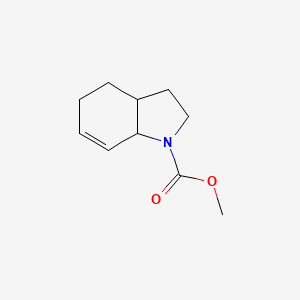
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
